methyl({[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl})amine hydrochloride
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Overview
Description
Methyl({[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl})amine hydrochloride is a compound that features a pyrazole ring substituted with a phenyl group and a thiophene ring
Mechanism of Action
Target of Action
Methyl({[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl})amine hydrochloride is a complex organic compound that interacts with various targets in the body. Similar compounds have been found to interact with multiple receptors, indicating a broad spectrum of biological activities .
Biochemical Pathways
This compound likely affects multiple biochemical pathways due to its interaction with various targets .
Pharmacokinetics
Similar compounds have been found to undergo processes such as hydroxylation, demethylation, and deamination .
Result of Action
Similar compounds have been found to have a broad spectrum of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl({[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl})amine hydrochloride typically involves the formation of the pyrazole ring followed by the introduction of the phenyl and thiophene substituents. Common synthetic methods include:
Cyclization Reactions: The pyrazole ring can be formed through cyclization reactions involving hydrazines and 1,3-diketones.
Substitution Reactions: The phenyl and thiophene groups can be introduced through substitution reactions using appropriate halogenated precursors and nucleophiles.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization and substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl({[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl})amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenated precursors and nucleophiles like sodium azide or thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Methyl({[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl})amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: The compound is used in the development of materials with specific electronic properties, such as organic semiconductors and light-emitting diodes.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, exhibit similar pharmacological properties.
Pyrazole Derivatives: Compounds such as celecoxib and rimonabant, which contain pyrazole rings, are known for their anti-inflammatory and analgesic effects.
Uniqueness
Methyl({[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl})amine hydrochloride is unique due to the combination of its pyrazole and thiophene rings, which confer specific electronic and steric properties that can enhance its biological activity and material applications.
Biological Activity
Methyl({[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl})amine hydrochloride, with the CAS number 1052547-29-1, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, synthesizing findings from various studies to provide a comprehensive overview.
The chemical formula of this compound is C15H16ClN3S, with a molecular weight of 305.8 g/mol. The compound is characterized by a pyrazole core substituted with phenyl and thiophene groups, which are known to enhance biological activity due to their electronic properties.
Biological Activity Overview
Recent studies have highlighted several aspects of the biological activity of this compound:
Anticancer Activity
One of the most significant areas of research involves the compound's anticancer properties. In vitro studies have demonstrated that derivatives of pyrazole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar in structure to this compound have shown promising results against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines, with IC50 values indicating effective inhibition of cell proliferation.
Compound | Cell Line | IC50 (μM) |
---|---|---|
A | MCF-7 | 0.48 |
B | HCT116 | 0.19 |
C | MCF-7 | 1.93 |
D | HCT116 | 2.84 |
These findings suggest that modifications in the structure can lead to enhanced potency, possibly through mechanisms involving apoptosis induction and cell cycle arrest at the G1 phase, as indicated by flow cytometry analysis .
The mechanism through which this compound exerts its effects may involve the activation of caspase pathways, which are crucial for apoptosis. Studies have shown that compounds in this class increase p53 expression levels and promote caspase cleavage, leading to programmed cell death in cancer cells .
Case Studies
Several case studies have been conducted to evaluate the biological efficacy of pyrazole derivatives:
- Case Study on MCF-7 Cells : A study published in a peer-reviewed journal reported that a related pyrazole derivative exhibited an IC50 value comparable to Tamoxifen, a standard breast cancer treatment. The study emphasized the potential for these compounds as alternatives or adjuncts in cancer therapy .
- In Vivo Studies : Animal models have been used to assess the therapeutic potential of pyrazole derivatives. Preliminary results indicate significant tumor reduction in treated groups compared to controls, although further research is needed to confirm these findings and understand the pharmacokinetics involved.
Safety and Toxicity
Safety assessments are crucial for any potential therapeutic agent. Preliminary toxicity studies indicate that this compound exhibits moderate toxicity profiles, with hazard statements indicating potential skin and eye irritation (H315, H319) and respiratory issues (H335) upon exposure . Proper handling and safety protocols must be adhered to during research and development phases.
Properties
IUPAC Name |
N-methyl-1-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3S.ClH/c1-16-10-12-11-18(13-6-3-2-4-7-13)17-15(12)14-8-5-9-19-14;/h2-9,11,16H,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMRJOBNKNJNJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN(N=C1C2=CC=CS2)C3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.